3-(Morpholinomethyl)aniline hydrochloride

Description

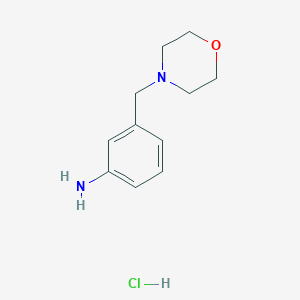

3-(Morpholinomethyl)aniline hydrochloride is a substituted aniline derivative characterized by a morpholine ring attached via a methylene (-CH₂-) group to the meta position of the aniline aromatic ring. This compound is structurally related to other substituted anilines but is distinguished by the morpholine moiety, a six-membered ring containing one oxygen and one nitrogen atom. Morpholine derivatives are often utilized in medicinal chemistry and materials science due to their polarity, hydrogen-bonding capacity, and ability to modulate solubility .

Properties

IUPAC Name |

3-(morpholin-4-ylmethyl)aniline;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O.ClH/c12-11-3-1-2-10(8-11)9-13-4-6-14-7-5-13;/h1-3,8H,4-7,9,12H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVWCSKHLNQTYEH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CC2=CC(=CC=C2)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.72 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Morpholinomethyl)aniline hydrochloride typically involves the reaction of aniline with formaldehyde and morpholine. The reaction is carried out under acidic conditions to facilitate the formation of the morpholinomethyl group on the aniline ring. The hydrochloride salt is then formed by treating the product with hydrochloric acid .

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and yields. The process involves the same basic steps as the laboratory synthesis but is optimized for large-scale production .

Chemical Reactions Analysis

Types of Reactions

3-(Morpholinomethyl)aniline hydrochloride can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.

Reduction: Reduction reactions can convert it back to the parent aniline or other reduced forms.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Nucleophiles like halides, amines, or thiols can be used under basic or acidic conditions.

Major Products Formed

Oxidation: Nitrosoaniline or nitroaniline derivatives.

Reduction: Aniline or other reduced forms.

Substitution: Various substituted aniline derivatives depending on the nucleophile used.

Scientific Research Applications

Anticancer Activity

Research indicates that derivatives of 3-(Morpholinomethyl)aniline exhibit significant anticancer properties. For instance, studies have shown that compounds containing morpholine rings enhance the efficacy against various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.

- Case Study : A study on analogs of 3-(Morpholinomethyl)aniline demonstrated improved docking scores and anticancer activity compared to standard drugs, indicating potential as a lead compound in cancer therapy .

Antimicrobial Properties

The compound has been evaluated for its antimicrobial efficacy against various pathogens. Its structure allows it to interact with bacterial cell walls, leading to cell death.

-

Data Table: Antimicrobial Activity

Compound Target Pathogen Minimum Inhibitory Concentration (MIC) 3-(Morpholinomethyl)aniline Staphylococcus aureus 16 µg/mL 3-(Morpholinomethyl)aniline Escherichia coli 32 µg/mL

Neuroprotective Effects

Recent studies have highlighted the neuroprotective effects of this compound, particularly in models of neurodegenerative diseases like ALS (Amyotrophic Lateral Sclerosis). The ability to protect motor neurons from apoptosis suggests its potential in treating neurodegenerative disorders.

- Case Study : Research involving co-cultures of motor neurons showed that treatment with ephrin agonists derived from 3-(Morpholinomethyl)aniline significantly reduced neuronal death in ALS models .

Pharmacological Insights

The pharmacological activities of 3-(Morpholinomethyl)aniline hydrochloride can be attributed to its ability to modulate various biological pathways. The compound's interaction with specific receptors and enzymes is crucial for its therapeutic effects.

- Mechanism of Action : The compound exhibits dual action by both inhibiting key enzymes involved in disease progression and modulating receptor activity, making it a versatile candidate for drug development.

Mechanism of Action

The mechanism by which 3-(Morpholinomethyl)aniline hydrochloride exerts its effects depends on its application. In biological systems, it can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The morpholinomethyl group can interact with various molecular targets, including proteins and nucleic acids, through hydrogen bonding and hydrophobic interactions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent-Specific Comparisons

Sulfonyl and Sulfanyl Derivatives

3-[(Phenylsulfonyl)methyl]aniline Hydrochloride

- Structure : Features a phenylsulfonyl (-SO₂Ph) group instead of morpholine.

- Synthesis Challenges : Reduction of the nitro precursor failed using catalytic hydrogenation or tin/HCl, requiring acetylation prior to hydrolysis .

- Applications : Explored as a dihydrofolate reductase inhibitor precursor, though further derivatization was unsuccessful .

- Key Difference : The sulfonyl group introduces strong electron-withdrawing effects, contrasting with the electron-donating morpholine, which may alter reactivity in drug design.

3-(Methylsulfonyl)aniline Hydrochloride Structure: Contains a methylsulfonyl (-SO₂CH₃) substituent. Market Data: Priced variably across regions (e.g., Europe, Asia), indicating industrial demand for sulfonamide-based intermediates .

3-(Phenylsulfanyl)aniline Hydrochloride Structure: Sulfur atom bridges phenyl and aniline (C₆H₅-S-CH₂-C₆H₄-NH₂·HCl). Properties: Molecular weight 237.75 g/mol; lower polarity than morpholinomethyl analogs . Applications: Potential use in organocatalysis or polymer chemistry due to sulfur’s redox activity.

Halogenated and Ether Derivatives

3-[(3-Fluorophenoxy)methyl]aniline Hydrochloride Structure: Fluorophenoxy (-O-C₆H₄-F) group at the meta position. Physicochemical Properties: Molecular weight 253.7 g/mol; fluorine enhances metabolic stability in pharmaceuticals . Contrast: The fluorophenoxy group introduces steric bulk and lipophilicity, differing from morpholine’s hydrophilic nature.

3-(Bromomethyl)aniline Hydrochloride

Physicochemical and Toxicological Comparisons

Toxicity Insights :

- Aniline hydrochloride itself is carcinogenic in rats, inducing spleen hemangiosarcomas .

- Morpholine derivatives may mitigate toxicity compared to plain aniline due to reduced aromatic amine exposure, but this requires validation.

Application-Based Comparisons

- Pharmaceuticals: Morpholinomethyl and sulfonamide derivatives are common in kinase inhibitors (e.g., dihydrofolate reductase ).

- Materials Science : Polyaniline hydrogels (e.g., PPH-GA) use aniline derivatives for enzyme immobilization; morpholine’s polarity could enhance hydrogel stability .

- Industrial Use: Sulfonyl derivatives dominate markets due to lower synthesis costs, while morpholinomethyl analogs may niche in high-value pharmaceuticals .

Biological Activity

3-(Morpholinomethyl)aniline hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

This compound is characterized by the presence of a morpholinomethyl group attached to an aniline structure. Its chemical formula is C11H16ClN2O, with a molecular weight of approximately 232.71 g/mol. The compound's solubility and stability make it suitable for various biological assays.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The compound can act as an enzyme inhibitor, modulating various biochemical pathways. Its mechanism may involve:

- Enzyme Inhibition : Binding to active sites or allosteric sites on enzymes, thereby altering their activity.

- Receptor Interaction : Engaging with cellular receptors, influencing signal transduction pathways related to cell growth and apoptosis.

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of this compound. For instance, in vitro assays have demonstrated its efficacy against various cancer cell lines:

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| A549 (Lung Cancer) | 15.5 | Induction of apoptosis |

| NCI-H23 | 12.0 | Cell cycle arrest |

The compound showed significant cytotoxic effects, with IC50 values indicating potent activity against non-small cell lung carcinoma (NSCLC) cells. The induction of apoptosis was confirmed through Annexin V/PI staining assays, revealing that treatment with the compound resulted in a marked increase in apoptotic cells compared to controls .

Antimicrobial Activity

In addition to its anticancer properties, this compound has been investigated for its antimicrobial effects. Preliminary studies suggest that it exhibits activity against a range of bacterial strains, including:

- Staphylococcus aureus

- Escherichia coli

- Pseudomonas aeruginosa

The compound's mechanism in this context may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival .

Case Studies

- Study on Anticancer Activity : A study evaluated the effect of this compound on A549 and NCI-H23 cell lines. The results indicated that the compound significantly inhibited cell proliferation and induced apoptosis at concentrations as low as 12 µM .

- Antimicrobial Efficacy : Another study focused on the antimicrobial properties of the compound against Gram-positive and Gram-negative bacteria. The findings revealed that it inhibited bacterial growth effectively, suggesting potential applications in treating infections caused by resistant strains.

Research Findings and Data Tables

The following table summarizes key research findings related to the biological activities of this compound:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.